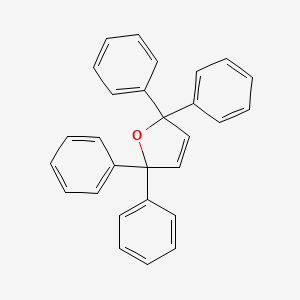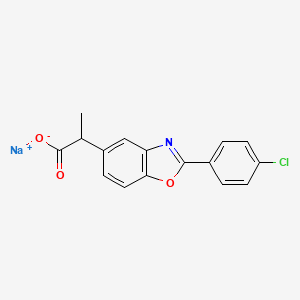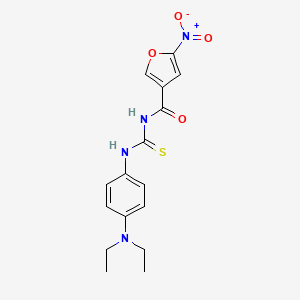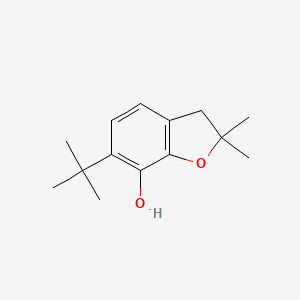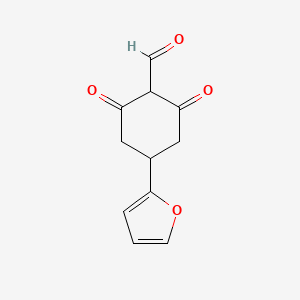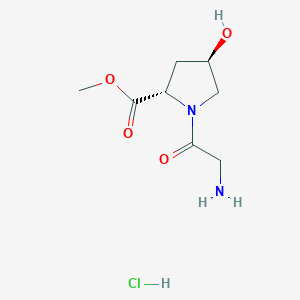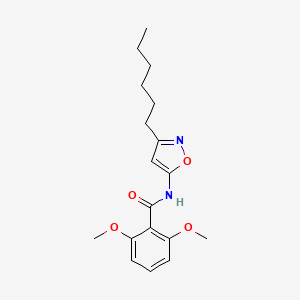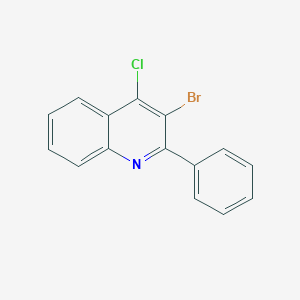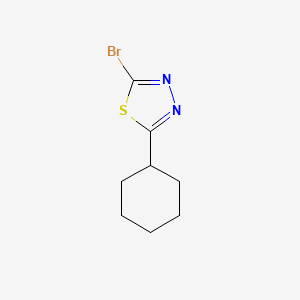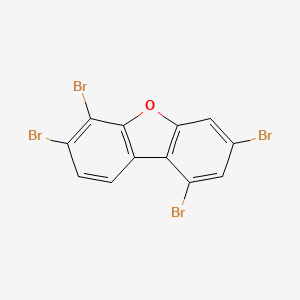
1,3,6,7-Tetrabromo-dibenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. Its molecular formula is C({12})H({4})Br(_{4})O, and it has a molecular weight of 483.78 g/mol
准备方法
Synthetic Routes and Reaction Conditions
1,3,6,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the 1, 3, 6, and 7 positions on the dibenzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.
化学反应分析
Types of Reactions
1,3,6,7-Tetrabromo-dibenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are employed.
Reduction: Reducing agents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation can produce dibenzofuran-quinones.
科学研究应用
1,3,6,7-Tetrabromo-dibenzofuran has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, due to its brominated structure, which imparts fire-resistant properties to materials.
作用机制
The mechanism by which 1,3,6,7-tetrabromo-dibenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
1,3,6,7-Tetrabromo-dibenzofuran can be compared with other brominated dibenzofurans, such as:
- 1,2,3,4-Tetrabromo-dibenzofuran
- 1,2,6,7-Tetrabromo-dibenzofuran
- 1,3,5,7-Tetrabromo-dibenzofuran
These compounds differ in the positions of the bromine atoms on the dibenzofuran ring, which can influence their chemical reactivity and applications. This compound is unique due to its specific bromination pattern, which may confer distinct properties and reactivity compared to its isomers.
属性
CAS 编号 |
617707-76-3 |
|---|---|
分子式 |
C12H4Br4O |
分子量 |
483.77 g/mol |
IUPAC 名称 |
1,3,6,7-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H |
InChI 键 |
HJAHYZGENLXMRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


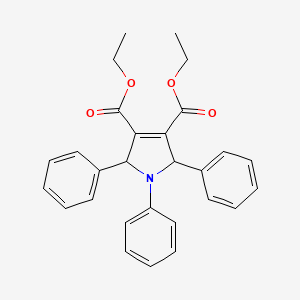
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)

